molecular formula C30H42O20 B14114389 Butyric heptaacetatyl-lactoside

Butyric heptaacetatyl-lactoside

Cat. No.: B14114389
M. Wt: 722.6 g/mol
InChI Key: NTNRPTIODYMBSL-UHFFFAOYSA-N
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Description

Butyric heptaacetatyl-lactoside is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple acetyl groups attached to a butyric acid backbone, making it a versatile molecule for various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.

Major Products

The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.

Scientific Research Applications

Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid: A simpler form of butyric heptaacetatyl-lactoside, used in similar applications but with fewer functional groups.

    Butyric anhydride: Another derivative of butyric acid, used primarily in chemical synthesis.

    Butyric alcohol: A reduced form of butyric acid, used in the production of fragrances and flavorings.

Uniqueness

This compound stands out due to its multiple acetyl groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications requiring specific functional group modifications .

Properties

Molecular Formula

C30H42O20

Molecular Weight

722.6 g/mol

IUPAC Name

4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid

InChI

InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39)

InChI Key

NTNRPTIODYMBSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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